
3-(4-Methylphenyl)thiophene-2-carbohydrazide
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Overview
Description
3-(4-Methylphenyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a 4-methylphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide typically involves the reaction of 3-(4-methylphenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups such as amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methylphenyl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)thiophene-2-carboxylic acid: A precursor in the synthesis of 3-(4-Methylphenyl)thiophene-2-carbohydrazide.
3-(4-Methylphenyl)thiophene-2-carbohydrazone: A related compound with a similar structure but different functional group.
3-(4-Methylphenyl)thiophene-2-carboxamide: Another derivative with a carboxamide group instead of a carbohydrazide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbohydrazide moiety allows for versatile chemical modifications and interactions, making it a valuable compound in research and development .
Biological Activity
3-(4-Methylphenyl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a thiophene ring, which is known for its electron-rich properties, and a carbohydrazide moiety that can engage in hydrogen bonding with biological macromolecules. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiophene have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The observed IC50 values indicate that the compound can effectively inhibit cell proliferation at low concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.33 | Induction of apoptosis via Bcl-2 downregulation |
MCF-7 | 3.67 | Cell cycle arrest at G2/M phase |
A549 | 1.48 | Inhibition of tubulin polymerization |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The carbohydrazide group allows for hydrogen bonding with proteins, while the thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target sites such as enzymes or receptors involved in cancer progression.
Case Study: Anticancer Mechanism
In a study exploring the anticancer effects of similar thiophene derivatives, researchers utilized molecular docking simulations to identify interactions with the colchicine binding site on tubulin. The results indicated that these compounds could effectively inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Medicinal Chemistry
The synthesis of this compound involves reactions between 3-(4-methylphenyl)thiophene-2-carboxylic acid and hydrazine hydrate under reflux conditions. This compound serves as a valuable building block for developing new therapeutics targeting various diseases due to its unique structural features.
Potential Therapeutic Areas
- Antimicrobial Agents : Ongoing research aims to evaluate the efficacy of this compound against resistant strains of bacteria and fungi.
- Cancer Therapy : Further studies are needed to explore its potential as a lead compound in developing novel anticancer drugs.
- Inflammation : Given its interaction with biological pathways, there is potential for exploring anti-inflammatory applications.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other related compounds such as:
Compound | Biological Activity |
---|---|
3-(4-Methylphenyl)thiophene-2-carboxylic acid | Precursor for synthesis |
3-(4-Methylphenyl)thiophene-2-carbohydrazone | Similar but different activity |
3-(4-Methylphenyl)thiophene-2-carboxamide | Varying pharmacological properties |
Properties
IUPAC Name |
3-(4-methylphenyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-16-11(10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXAXHVXLHKMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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